
Triethylgallium
描述
Triethylgallium is an organogallium compound with the chemical formula Ga(C₂H₅)₃. It is a colorless, pyrophoric liquid that is typically handled using air-free techniques due to its highly reactive nature. This compound is primarily used as a metalorganic source of gallium in the metalorganic vapor phase epitaxy (MOVPE) of compound semiconductors .
准备方法
Synthetic Routes and Reaction Conditions: The main synthetic route for triethylgallium involves the alkylation of gallium trichloride. This can be achieved using ethyl Grignard reagent in ether, resulting in the diethyl ether adduct of this compound. the ether is not easily removed. An alternative method involves transmetalation with triethylaluminium, as shown in the following simplified equation : [ \text{GaCl}_3 + 3 \text{Al(C}_2\text{H}_5)_3 \rightarrow \text{Ga(C}_2\text{H}_5)_3 + 3 \text{AlCl(C}_2\text{H}_5)_2 ]
Industrial Production Methods: Industrial production of this compound often employs the transmetalation method due to its higher efficiency and yield. The process is typically conducted under controlled conditions to ensure the purity and stability of the product .
化学反应分析
Thermal Decomposition Pathways
Thermal decomposition mechanisms under MOVPE conditions (400–675°C) involve:
β-Hydride Elimination
Dominant pathway producing ethylene (C₂H₄) and diethylgallium hydride (GaEt₂H):
- Further decomposition yields gallane (GaH₃) and gallium hydride (GaH) .
- Confirmed via in situ Raman spectroscopy and density functional theory (DFT) .
Homolytic Cleavage
Generates ethyl radicals (C₂H₅- ) and gallium-centered radicals:
Kinetic Parameters
Reaction Pathway | Activation Energy (kJ/mol) | Pre-exponential Factor (s⁻¹) |
---|---|---|
β-Hydride elimination | 160–180 | |
Homolytic Ga–C bond cleavage | 292 | |
Data from computational (DFT/CCSD(T)) and experimental studies . |
Redistribution Reactions
Reacts with GaCl₃ to form mixed chloroethylgallium species:This equilibrium is critical for controlling precursor stoichiometry in semiconductor growth .
Oxidation and Alcoholysis
- Oxidation : Forms diethylgallium ethoxide (GaEt₂OEt) upon exposure to O₂:
- Alcoholysis : Reacts with ethanol to yield GaEt₂OEt and ethane: These reactions produce air-stable alkoxides .
Surface-Mediated Decomposition
On GaAs(100) surfaces, TEGa decomposes via:
- Desorption of diethylgallium (GaEt₂) at 150–250°C .
- Hydrocarbon formation (C₂H₄, C₂H₆) above 300°C, with activation energy ~32 kcal/mol .
Comparative Reactivity with Trimethylgallium (TMGa)
科学研究应用
2.1 Generation of Enolates
TEG serves as a non-nucleophilic base in organic synthesis, particularly for generating enolates from ketones. This application is significant due to:
- Selectivity : TEG facilitates reactions without forming unwanted carbonyl addition products.
- Versatility : It can be used with both cyclic and acyclic ketones.
Reaction Type | Reactants | Product Type | Notes |
---|---|---|---|
Enolate Formation | Ketones + TEG | Enolates | Non-nucleophilic base |
α-Ethynylation Reaction | Ketones + Ethynyl | Ethynylated Products | Catalytic amounts used |
Case Study : A study demonstrated the α-ethynylation of ketones using catalytic amounts of trialkylgallium bases, showcasing the efficiency and selectivity afforded by TEG .
Surface Chemistry
3.1 Atomic Layer Deposition (ALD)
TEG is also used in atomic layer deposition processes to create thin films of gallium nitride (GaN). The benefits include:
- Uniform Coating : ALD with TEG allows for uniform coating on complex geometries.
- Controlled Thickness : The process enables precise control over film thickness at the atomic level.
Application | Material | Process | Advantages |
---|---|---|---|
ALD | GaN | TEG + NH3 | Uniformity and control |
Research Applications
TEG has been extensively studied for its properties and reactions, contributing to advancements in materials science. Key research findings include:
- Thermal Decomposition Studies : Investigations into the thermal decomposition of TEG on GaAs surfaces have provided insights into reaction mechanisms critical for optimizing semiconductor fabrication .
- Nanostructured Solar Cells : Research has explored the role of TEG in developing nanostructured homojunction solar cells, highlighting its potential in renewable energy technologies .
作用机制
The mechanism of action of triethylgallium primarily involves its decomposition and subsequent reactions during the MOVPE process. The compound undergoes β-hydride elimination and homolysis pathways, leading to the formation of gallium hydrides and ethyl radicals. These intermediates then participate in further reactions to form the desired gallium-containing films .
相似化合物的比较
Trimethylgallium (Ga(CH₃)₃): Similar to triethylgallium but with methyl groups instead of ethyl groups.
Diethylgallium Ethoxide (Ga(C₂H₅)₂(OEt)): Used as a gallium precursor for β-gallium oxide growth.
Uniqueness: this compound is unique in its ability to produce high-purity gallium-containing films with lower carbon impurities compared to trimethylgallium. This makes it a preferred choice in the semiconductor industry for the production of high-quality GaN films .
生物活性
Triethylgallium (TEG) is a compound with significant applications in semiconductor manufacturing and biological research. Its unique properties allow it to interact with biological systems, leading to various biological activities. This article explores the biological activity of TEG, including its antimicrobial effects, potential therapeutic applications, and mechanisms of action.
This compound is an organometallic compound with the formula Ga(C₂H₅)₃. It is primarily used in metal-organic chemical vapor deposition (MOCVD) processes for producing gallium-based semiconductors. Recent studies have also highlighted its potential biological activities, particularly concerning antimicrobial properties and interactions with cellular processes.
2. Antimicrobial Activity
Recent research has indicated that gallium compounds, including TEG, exhibit antimicrobial properties against a range of pathogens. The mechanisms underlying these effects include:
- Inhibition of Enzymatic Activity : TEG has been shown to inhibit various enzymes critical for bacterial survival, such as ribonucleotide reductase (RNR) and aconitase. This inhibition leads to increased oxidative stress within bacterial cells, ultimately resulting in cell death .
- Targeting Cytochrome Oxidases : Studies on Pseudomonas aeruginosa revealed that TEG inhibits aerobic growth by targeting cytochrome oxidases, which are essential for cellular respiration .
- Disruption of Antioxidant Defense : TEG affects the activity of catalase and superoxide dismutase, enzymes that protect bacteria from oxidative damage. By inhibiting these enzymes, TEG increases the accumulation of reactive oxygen species (ROS), further contributing to its antimicrobial effects .
3.2 Radiogallium Tracers in Cancer Research
Another area of interest is the use of radiolabeled gallium compounds in cancer diagnostics and therapy. A study demonstrated that radiogallium complexes could effectively accumulate in fibrosarcoma tumors, indicating a potential role for gallium compounds in targeted cancer therapies . While this study focused on radiolabeled forms rather than TEG directly, it underscores the broader biological relevance of gallium chemistry.
The biological activity of TEG can be attributed to several key mechanisms:
- Oxidative Stress Induction : By inhibiting antioxidant enzymes, TEG promotes oxidative stress within cells, leading to apoptosis or necrosis.
- Enzyme Inhibition : The compound's ability to inhibit critical metabolic enzymes disrupts cellular functions essential for pathogen survival.
- Alteration of Gene Expression : Gallium compounds have been shown to affect gene expression related to oxidative stress response, further enhancing their antimicrobial efficacy .
5. Comparative Analysis of Gallium Precursors
Property | This compound (TEG) | Trimethylgallium (TMG) |
---|---|---|
Decomposition Temperature | Lower than TMG | Higher than TEG |
Carbon Incorporation Risk | Lower | Higher |
Photoluminescence Quality | Higher | Lower |
Electron Mobility | Higher | Lower |
TEG demonstrates superior performance in certain semiconductor applications compared to trimethylgallium (TMG), particularly regarding photoluminescence and electron mobility . This comparison highlights the practical advantages of using TEG beyond its biological activity.
6. Conclusion
This compound exhibits promising biological activities that warrant further investigation. Its antimicrobial properties, particularly against resistant pathogens like Mycobacterium tuberculosis, highlight its potential as a therapeutic agent. Additionally, its role in semiconductor manufacturing positions it as a compound of interest in both industrial and biomedical fields.
Future research should focus on elucidating the precise mechanisms by which TEG exerts its biological effects and exploring its potential applications in clinical settings.
属性
IUPAC Name |
triethylgallane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H5.Ga/c3*1-2;/h3*1H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGPNXQUMRMPRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Ga](CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Ga | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061497 | |
Record name | Gallium, triethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061497 | |
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Molecular Weight |
156.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Sigma-Aldrich MSDS] | |
Record name | Triethylgallium | |
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CAS No. |
1115-99-7 | |
Record name | Triethylgallium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1115-99-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Gallium, triethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001115997 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gallium, triethyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Gallium, triethyl- | |
Source | EPA DSSTox | |
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Record name | Triethylgallium | |
Source | European Chemicals Agency (ECHA) | |
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A: Triethylgallium decomposes on semiconductor surfaces, delivering gallium atoms for epitaxial growth. This process is influenced by the substrate material and temperature. For instance, on GaAs(100) surfaces, TEGa chemisorbs dissociatively at room temperature []. Subsequent heating leads to the desorption of a Ga-alkyl species at low temperatures and the formation of ethylene as the major hydrocarbon byproduct at higher temperatures [, ].
A:* Molecular formula: Ga(C2H5)3* Molecular weight: 156.99 g/mol* Spectroscopic data: * RAIRS: Limited data suggests some methyl groups remain intact upon adsorption to a Ga-rich surface at 300K []. * Further spectroscopic characterization can be found in the literature focusing on the vibrational modes of TEGa.
A: this compound is primarily compatible with semiconductor materials like GaAs, GaN, and related compounds. Its stability is temperature-dependent, decomposing at elevated temperatures to deposit gallium and release hydrocarbon byproducts [, , ]. This decomposition is exploited for thin film growth in techniques like metalorganic chemical vapor deposition (MOCVD) and molecular beam epitaxy (MBE) [, , ].
A: While primarily used as a precursor in semiconductor manufacturing, TEGa can act as a non-nucleophilic base in organic synthesis. It deprotonates ketones at high temperatures (125-175°C) to generate enolates for C-benzoylation and aldol reactions, with preferential enolization at the less hindered carbon [].
A: Molecular orbital calculations have been employed to study the micro-hydrolysis mechanism of TEGa, revealing that the activation energy for hydrolysis decreases significantly with the addition of water molecules due to stabilization of the transition state by hydrogen bonding []. Simulations have also been used to model the epitaxial growth of GaAs using TEGa and tris(dimethylamino) arsine, achieving good agreement with experimental kinetics [].
A: The structure of TEGa directly impacts its decomposition pathway and the resulting material properties. Replacing ethyl groups with methyl groups (trimethylgallium) leads to differences in decomposition temperature and carbon incorporation in grown films [, , ]. Additionally, using bulkier alkyl groups like isobutyl (tri-isobutylgallium) can reduce carbon and oxygen contamination in materials like AlGaAs [].
A: TEGa is highly reactive with air and moisture, necessitating storage and handling under inert atmosphere. While specific formulation strategies are not extensively discussed in the provided research, its use in techniques like MOCVD and MBE implies successful handling and delivery methods for controlled decomposition and deposition [, , ].
ANone: this compound's high reactivity and potential toxicity demand stringent safety measures during handling. While specific regulations are not outlined in the research, its use in semiconductor manufacturing implies adherence to industry best practices for hazardous materials.
ANone: As a precursor for semiconductor fabrication, PK/PD studies are not relevant to TEGa's application and are not covered in the provided research.
ANone: The research focuses on TEGa's role in material science, and therefore, in vitro and in vivo efficacy studies are not applicable or discussed.
ANone: Several alternatives to TEGa exist, each with its own advantages and drawbacks:
- Trimethylgallium (TMGa): A more common precursor, but can lead to higher carbon incorporation in certain growth conditions [, , ].
- Tri-isobutylgallium (TIBG): Demonstrates reduced carbon and oxygen contamination, particularly in AlGaAs growth [].
- Dimethylgallium ethoxide (Et2GaOEt): A promising alternative for β-Ga2O3 growth with comparable performance to TEGa [].
ANone: While specific recycling protocols are not detailed in the provided research, its use in the semiconductor industry suggests adherence to responsible waste management practices for hazardous materials. This likely includes specialized treatment and disposal procedures to minimize environmental impact.
ANone: Research involving TEGa necessitates access to specialized facilities and equipment, including:
ANone: Research on TEGa has significantly contributed to the advancement of semiconductor technology. Key milestones include:
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